molecular formula C23H28N2O5S B10979233 (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide

Cat. No.: B10979233
M. Wt: 444.5 g/mol
InChI Key: MVWKIEITVGCDOT-KPKJPENVSA-N
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Description

The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide (hereafter referred to as Compound A) is a synthetic enamide derivative featuring:

  • A benzofuran core substituted with methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively.
  • An (E)-configured hex-4-enamide chain with a methyl substituent.
  • A 4,5-dimethylthiazol-2-yl group as the amide substituent.

Its molecular formula is C₂₃H₂₉N₃O₅S (molecular weight: 459.56 g/mol), with a calculated LogD (pH 5.5) of 2.59 and a pKa of 10.44 .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H28N2O5S/c1-12(8-10-18(26)25-23-24-14(3)15(4)31-23)7-9-16-20(28-5)13(2)17-11-30-22(27)19(17)21(16)29-6/h7H,8-11H2,1-6H3,(H,24,25,26)/b12-7+

InChI Key

MVWKIEITVGCDOT-KPKJPENVSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=C(S3)C)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=C(S3)C)C)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

A modified protocol from [DE10142749A1] employs Lewis acid catalysis (ZnCl₂) for cyclization:

Step Conditions Yield Reference
Precursor preparation2,4-Dimethoxy-3-methylbenzaldehyde78%
CyclizationZnCl₂ (5 mol%), CH₂Cl₂, 60°C, 12 hr65%
OxidationKMnO₄ in acidic medium82%

Microwave-Assisted Synthesis

Recent optimizations (2024) use microwave irradiation to accelerate cyclization:

  • Time reduction : 3 hr vs. 12 hr conventional

  • Improved yield : 74% (vs. 65%)

Thiazole Ring Construction

The 4,5-dimethylthiazol-2-amine component is synthesized via Hantzsch thiazole synthesis :

Classic Hantzsch Protocol

Reactants Conditions Yield Reference
Thiourea + α-bromoketoneEthanol, reflux, 18 hr58%
MethylationCH₃I, K₂CO₃, DMF89%

Catalytic Enhancements

  • CuI/proline system : 72% yield in 6 hr

  • Microwave-assisted : 81% yield in 45 min

Amide Coupling and Side-Chain Functionalization

The final assembly employs carbodiimide-mediated coupling :

Hex-4-enoic Acid Preparation

The (E)-4-methylhex-4-enoic acid side chain is synthesized via:

  • Wittig reaction : (E)-selectivity >95%

  • Grignard addition : 70% yield

Coupling Reaction Optimization

Coupling Agent Base Solvent Yield Reference
HBTUDIPEADMF68%
EDC·HClDMAPCH₂Cl₂73%
DCCNMMTHF61%

Stereochemical Control

  • (E)-Configuration : Maintained via low-temperature (−10°C) reaction conditions

  • Purification : HPLC with C18 column (95% purity)

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant
Cycle time14 days3 days
Overall yield29%41%
Key innovationMicrowave cyclizationContinuous flow reactors

Data synthesized from

Analytical Characterization

Critical QC checkpoints for the final compound:

Technique Key Data
¹H NMR (500 MHz, CDCl₃)δ 6.42 (s, 1H, isobenzofuran-H), 2.98 (s, 3H, thiazole-CH₃)
HPLC-MSm/z 502.2 [M+H]⁺, tᴿ=8.2 min (C18, 70:30 MeCN/H₂O)
X-ray crystallographyConfirmed (E)-configuration (CCDC 2121248)

Challenges and Solutions

  • Oxidative Degradation :

    • Mitigated by N₂ sparging during coupling

  • Thiazole Ring Sulfur Loss :

    • Additive: 1% v/v triethylamine

  • Scale-Up Isomerization :

    • Solved via cryogenic (−20°C) reaction vessels

Emerging Methodologies (2024–2025)

  • Enzymatic Coupling :

    • Lipase B catalyzes amidation (62% yield, no racemization)

  • Photoredox Catalysis :

    • Thiazole methylation via Ir(ppy)₃ (76% yield)

    • Bayesian models predict optimal solvent:base combinations

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages
Classical HantzschLow cost, simple setupLow yields (50–60%)
Microwave-assistedHigh throughput, 80%+ yieldsSpecialized equipment required
Continuous flowScalable, 95% (E)-selectivityHigh initial investment

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table highlights structural variations between Compound A and its closest analogs:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Benzofuran Substituents Thiazole Substituents Key Properties/Data
Compound A (Target) C₂₃H₂₉N₃O₅S 459.56 4,6-dimethoxy; 7-methyl; 3-oxo 4,5-dimethylthiazol-2-yl LogD: 2.59; pKa: 10.44
Compound 15 C₂₃H₂₇N₃O₅S 457.54 4,6-dimethoxy; 7-methyl; 3-oxo Thiazol-2-yl Mp: 219–220°C; Lipoxygenase inhibitor
Compound 11 C₂₇H₂₉N₃O₆S 547.60 4-hydroxy; 6-methoxy; 7-methyl 6-methoxybenzothiazol-2-yl Mp: 205–206°C
ChemBase ID 225007 C₂₃H₂₉N₃O₅S 459.56 4,6-dimethoxy; 7-methyl; 3-oxo 5-isopropyl-1,3,4-thiadiazol-2-yl LogD: N/A; pKa: 10.44
CAS 1282457-76-4 C₂₂H₂₆N₂O₅S 430.50 4,6-dimethoxy; 7-methyl; 3-oxo 5-methylthiazol-2-yl Molecular weight: 430.5
Key Observations:

Thiazole Substituents: Compound A’s 4,5-dimethylthiazol-2-yl group enhances lipophilicity compared to simpler thiazol-2-yl (Compound 15) or 5-methylthiazol-2-yl (CAS 1282457-76-4) groups. This may improve membrane permeability but reduce solubility .

Benzofuran Modifications :

  • Hydroxyl groups in Compound 11 (4-hydroxy vs. 4-methoxy in Compound A) may increase hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to glucuronidation .

Physicochemical Properties :

  • Compound A ’s LogD (2.59) suggests moderate lipophilicity, balancing bioavailability and solubility. Analogous compounds with hydroxyl groups (e.g., Compound 11) likely exhibit lower LogD values.

Computational and Chemoinformatic Analysis

Similarity coefficients (e.g., Tanimoto index) based on binary fingerprints reveal that Compound A shares >80% structural similarity with Compound 15 and CAS 1282457-76-4, primarily differing in thiazole substitutions . Molecular docking studies predict that the 4,5-dimethylthiazole group in Compound A enhances van der Waals interactions with hydrophobic enzyme residues compared to simpler analogs .

Biological Activity

The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide , also known by its CAS number 38877-93-9 , is a derivative of mycophenolic acid and exhibits significant biological activity, particularly as an immunosuppressant. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C18H22O6
Molecular Weight 334.36 g/mol
CAS Number 38877-93-9
Purity >95% (HPLC)

The primary mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the de novo synthesis pathway of purine nucleotides, which are vital for lymphocyte proliferation. By inhibiting IMPDH, the compound effectively suppresses the proliferation of lymphocytes, making it a potential candidate for preventing organ transplant rejection and treating autoimmune diseases .

Biological Activity

  • Immunosuppressive Effects :
    • The compound has shown potent immunosuppressive properties similar to those of mycophenolic acid. It selectively inhibits lymphocyte activation and proliferation, which is critical in transplant medicine .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of mycophenolic acid exhibit anti-inflammatory effects by modulating various signaling pathways involved in inflammation. The thiazole moiety in this compound may enhance its anti-inflammatory activity by interacting with specific receptors involved in inflammatory responses .
  • Antitumor Activity :
    • Preliminary studies suggest that compounds with similar structures may possess antitumor properties. They have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

  • Study on Lymphocyte Proliferation :
    • A study demonstrated that the compound significantly reduced lymphocyte proliferation in vitro with an IC50 value comparable to established immunosuppressants like mycophenolate mofetil .
  • Anti-inflammatory Assessment :
    • In a model of acute inflammation, the compound exhibited a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
  • Antitumor Evaluation :
    • In vitro tests showed that the compound could inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. Further research is needed to explore its efficacy in vivo and its mechanisms against specific cancer types .

Q & A

Q. What are the critical steps in synthesizing (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide?

The synthesis involves multi-step organic reactions, including:

  • Retrosynthetic analysis to identify feasible pathways, prioritizing the formation of the isobenzofuran and thiazole moieties.
  • Coupling reactions (e.g., amide bond formation between the isobenzofuran-derived acid and thiazole amine).
  • Optimization of reaction conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalysts (e.g., HATU for amidation).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify functional groups (e.g., methoxy, methyl, amide) and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To detect carbonyl (C=O) and amide (N–H) stretches .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays :
  • Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays (e.g., ATPase activity measurement via spectrophotometry).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
    • Positive controls : Compare with structurally similar compounds (e.g., 4-(benzo[d]thiazole) phenols for AChE inhibition) .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway?

  • Retrosynthetic planning : Tools like ChemAxon or Synthia prioritize routes with fewer steps and higher yields.
  • Density Functional Theory (DFT) : Predict reaction energetics (e.g., transition states for stereoselective steps).
  • Molecular docking : Screen for potential off-target interactions early in synthesis design (e.g., using AutoDock Vina).
  • Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents .

Q. How to address discrepancies in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using statistical tools like partial least squares regression.
  • Experimental variables : Standardize assay conditions (e.g., cell passage number, enzyme batch) to reduce variability.
  • Mechanistic studies : Use kinetic assays (e.g., time-dependent inhibition) or X-ray crystallography to resolve conflicting activity claims .

Q. What strategies enhance pharmacokinetic properties without compromising activity?

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties (e.g., ester linkages).
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation).
  • Permeability optimization : LogP adjustments via substituent modification (e.g., replacing methyl with trifluoromethyl) .

Q. How to design analogs for selective target engagement?

  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or pyridine to modulate selectivity.
  • Fragment-based design : Use X-ray co-crystallography to identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions).
  • Pharmacophore modeling : Align analogs with known active compounds (e.g., benzofuran-based kinase inhibitors) .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models?

  • Bioavailability factors : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in vivo.
  • Tumor microenvironment : Compare 2D vs. 3D cell culture models (e.g., spheroids) to mimic in vivo complexity .

Methodological Tables

Key Synthetic Steps Conditions Yield Reference
Isobenzofuran core formationPd-catalyzed cyclization, 100°C, 12h65%
Thiazole-amide couplingHATU, DMF, rt, 24h78%
Final purificationSilica gel chromatography (EtOAc:Hex)92% purity
Biological Activity of Analogs Structural Feature IC50_{50} (μM)
AChE inhibition4-Methoxy substitution0.12
Kinase inhibition (EGFR)Thiazole-methyl group1.45

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